
Somatostatin-28 (1-14)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Somatostatin-28 (1-14) is a peptide hormone derived from the larger somatostatin-28 molecule. It is a fragment consisting of the first 14 amino acids of somatostatin-28. Somatostatin itself is known for its inhibitory effects on the secretion of several other hormones, including growth hormone, insulin, and glucagon. It plays a crucial role in the regulation of the endocrine system and is found in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of somatostatin-28 (1-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of somatostatin-28 (1-14) follows similar principles but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification to ensure high purity and yield .
化学反应分析
Types of Reactions: Somatostatin-28 (1-14) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences
科学研究应用
Endocrinological Applications
Somatostatin-28 (1-14) has been extensively studied for its role in inhibiting hormone secretion. It primarily acts on the pituitary gland to suppress the release of growth hormone and adrenocorticotropic hormone (ACTH).
Clinical Implications
- Treatment of Acromegaly : Somatostatin analogs are used in managing acromegaly by reducing growth hormone levels. Somatostatin-28 has shown effectiveness in this regard, providing a therapeutic option for patients resistant to conventional treatments .
- Thyrotropinomas : The peptide is also being investigated for its potential in treating thyrotropin-secreting tumors, where it may help normalize thyroid hormone levels .
Neurological Applications
Research indicates that somatostatin-28 (1-14) functions as a neurotransmitter or neuromodulator within the central nervous system.
Neurotransmitter Role
- Release Mechanism : Studies have demonstrated that somatostatin-28 can be released in a calcium-dependent manner from hypothalamic neurons, suggesting its role in modulating neurotransmission .
- Receptor Localization : High concentrations of somatostatin receptors have been identified in various brain regions, including the cortex and limbic system, indicating its involvement in cognitive functions and emotional regulation .
Potential Therapeutic Uses
- Neurodegenerative Diseases : Given its neuroprotective properties, somatostatin-28 is being explored for potential applications in neurodegenerative diseases such as Alzheimer's disease, where it may help regulate neuronal excitability and reduce neuroinflammation .
Cancer Therapy
Somatostatin-28 has garnered attention for its potential applications in oncology due to its ability to inhibit cell proliferation.
Tumor Growth Inhibition
- Mechanisms of Action : The peptide inhibits tumor growth by blocking angiogenesis and reducing hormone-driven tumor proliferation. Its binding affinity for SSTRs allows it to exert anti-proliferative effects on various tumor types .
Clinical Trials and Studies
- Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical studies have indicated that somatostatin analogs can significantly reduce tumor size and improve patient outcomes in GEP-NETs .
Data Summary Table
Application Area | Specific Use Case | Mechanism of Action | Current Research Status |
---|---|---|---|
Endocrinology | Acromegaly | Inhibits growth hormone secretion | Clinical use ongoing |
Thyrotropinomas | Normalizes thyroid hormone levels | Research ongoing | |
Neurology | Neurodegenerative diseases | Modulates neurotransmission | Experimental studies |
Cancer Therapy | GEP-NETs | Inhibits tumor growth through receptor binding | Clinical trials ongoing |
Case Studies
Several case studies highlight the efficacy of somatostatin-28 (1-14) in clinical settings:
-
Case Study on Acromegaly Management :
- A patient with treatment-resistant acromegaly was administered somatostatin analogs, resulting in significant reductions in growth hormone levels and improved clinical symptoms over a six-month period.
-
Study on Neuroprotective Effects :
- Research involving animal models demonstrated that administration of somatostatin-28 reduced neuronal loss following induced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
-
Clinical Trial for GEP-NETs :
- A multicenter trial assessing the impact of somatostatin analogs on patients with gastroenteropancreatic neuroendocrine tumors showed promising results, with many participants experiencing tumor stabilization or regression.
作用机制
Somatostatin-28 (1-14) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of several hormones by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The primary molecular targets include growth hormone, insulin, and glucagon. The pathways involved are crucial for maintaining hormonal balance and regulating metabolic processes .
相似化合物的比较
Somatostatin-14: A shorter form of somatostatin with similar inhibitory effects but a shorter half-life.
Somatostatin-28: The full-length peptide with a longer duration of action.
Octreotide: A synthetic analog with a longer half-life and enhanced stability.
Uniqueness: Somatostatin-28 (1-14) is unique due to its specific sequence and the distinct biological activities it mediates. It retains the inhibitory properties of the full-length somatostatin-28 but with potentially different pharmacokinetics and receptor interactions .
生物活性
Somatostatin-28 (1-14), a peptide derived from the larger somatostatin-28 molecule, is known for its significant biological activity, particularly in regulating hormone secretion and influencing various physiological processes. This article provides a comprehensive overview of the biological activity of Somatostatin-28 (1-14), including its mechanisms of action, comparative potency with other somatostatin isoforms, and relevant research findings.
Overview of Somatostatin
Somatostatin is a peptide hormone produced primarily in the hypothalamus, pancreas, and gastrointestinal tract. It exists in several forms, with somatostatin-14 (SST-14) and somatostatin-28 (SST-28) being the most studied. SST-28 is characterized by an extended N-terminal sequence compared to SST-14, which contributes to its unique biological properties.
Somatostatin exerts its effects through specific receptors located in various tissues, including the brain and pancreas. The binding of somatostatin to its receptors inhibits the release of several hormones, including growth hormone (GH), insulin, and glucagon. SST-28 has been shown to have a longer duration of action and greater selectivity than SST-14 in inhibiting hormone release.
Key Mechanisms:
- Inhibition of Growth Hormone Secretion:
- Regulation of Insulin and Glucagon:
- Impact on Glucose Metabolism:
Comparative Potency
A series of studies have compared the biological activity of SST-28 with that of SST-14 and other analogs. The following table summarizes the comparative effects on hormone release:
Peptide | Duration of Action on GH Release | Duration of Action on Insulin Release | Duration of Action on Glucagon Release |
---|---|---|---|
Somatostatin-14 | 30 minutes | 45 minutes | Similar to SST-28 |
Somatostatin-28 | 90 minutes | 60 minutes | Prolonged compared to SST-14 |
[D-Trp22]SST-28 | >105 minutes | Extended beyond SST-28 | Prolonged compared to both SST forms |
Case Studies and Research Findings
- In Vivo Studies:
- Neuropharmacological Effects:
- Clinical Applications:
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRYZBEFKSJLC-FBZPBABGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H105N23O21S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1528.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。